3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide
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Overview
Description
3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a pyrrolidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide group.
Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the propyl chain.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of automated systems and continuous flow processes can further enhance the production capabilities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide has a wide range of scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain chemical reactions.
Biology
Biochemical Studies: Used to study the interactions between small molecules and biological macromolecules.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(pyridin-3-yl)benzamide
- 4-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride
Comparison
Compared to similar compounds, 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide may exhibit unique properties, such as:
- Higher Reactivity : Due to the presence of the bromine atom.
- Specific Binding Affinity : For certain molecular targets.
- Distinct Biological Effects : Resulting from its unique structure.
These unique properties make this compound a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H19BrN2O |
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Molecular Weight |
311.22 g/mol |
IUPAC Name |
3-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19BrN2O/c15-13-6-3-5-12(11-13)14(18)16-7-4-10-17-8-1-2-9-17/h3,5-6,11H,1-2,4,7-10H2,(H,16,18) |
InChI Key |
QERUYQVMWBYZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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